molecular formula C22H19N3O3 B2381451 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide CAS No. 313701-37-0

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide

Cat. No.: B2381451
CAS No.: 313701-37-0
M. Wt: 373.412
InChI Key: GLEMNBXSNBWVHJ-UHFFFAOYSA-N
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Description

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide is a useful research compound. Its molecular formula is C22H19N3O3 and its molecular weight is 373.412. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods and Environmental Impact

  • Environmentally Friendly Synthesis : Water-mediated and environmentally friendly methods for synthesizing N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide derivatives have been developed, using water as a solvent. This approach is notable for its high yields and relatively benign environmental impact (Reddy, Reddy, & Dubey, 2014).

  • One-Pot Syntheses with Glycerol : An eco-friendly one-pot synthesis method using glycerol as the solvent has been developed for similar compounds. This method does not require an external catalyst, highlighting the potential for more sustainable and efficient production processes (Rani, 2018).

Biological and Medicinal Applications

  • Antimicrobial Screening : Novel benzimidazole nucleus-containing derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown activity against various bacterial and fungal species, suggesting potential use in treating infections (Desai, Dodiya, & Makwana, 2011).

  • Cardiac Electrophysiological Activity : N-substituted imidazolylbenzamides, which are structurally related, have shown promise as selective class III agents in cardiac electrophysiology. This indicates potential applications in cardiac arrhythmia treatment (Morgan et al., 1990).

  • Antitumor Activity : Derivatives of benzimidazole, including compounds with a structure similar to this compound, have been synthesized and screened for antitumor activity. Some of these compounds have shown considerable efficacy against various cancer cell lines, suggesting potential in cancer therapy (Yurttaş, Tay, & Demirayak, 2015).

  • Antioxidant and Antimicrobial Activities : New derivatives have been synthesized and evaluated for their antioxidant and antimicrobial activities. This research broadens the scope of potential therapeutic applications for these compounds (Bassyouni et al., 2012).

  • Photophysical Investigations for Sensing Applications : Diarylimidazole derivatives have been investigated for their selective sensing of ferric ion, suggesting potential applications in chemical sensing and environmental monitoring (Perumal, Sathish, & Mathivathanan, 2021).

  • Antimicrobial and Cytotoxicity Studies : Novel substituted benzofuran-2-yl)(phenyl)methanone analogs containing benzimidazole structures have been synthesized and evaluated for antimicrobial activity and cytotoxicity, indicating potential in drug development for infectious diseases and cancer (Shankar et al., 2018).

Biochemical Analysis

Biochemical Properties

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. This compound has been shown to bind to DNA, influencing gene expression and cellular processes . . Additionally, this compound can interact with proteins involved in cell signaling pathways, modulating their function and affecting cellular responses.

Cellular Effects

The effects of this compound on various cell types are profound. This compound has been observed to influence cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell proliferation, differentiation, and survival . By modulating these pathways, this compound can induce apoptosis in cancer cells, inhibit cell growth, and alter gene expression patterns. Its impact on cellular metabolism includes the inhibition of key metabolic enzymes, leading to altered metabolic flux and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to DNA, causing conformational changes that affect transcription and replication processes . This binding can lead to the inhibition of topoisomerase enzymes, preventing DNA unwinding and replication. Additionally, the compound can interact with signaling proteins, such as kinases and phosphatases, altering their activity and downstream signaling events. These interactions result in changes in gene expression and cellular responses, contributing to its therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, maintaining its activity over extended periods . It can undergo degradation under extreme conditions, such as high temperatures or acidic environments. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including persistent alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce beneficial effects, such as the inhibition of tumor growth and modulation of immune responses . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve therapeutic benefits without adverse effects. These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The compound can also affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to altered levels of metabolites and energy production. These interactions underscore the compound’s potential to modulate metabolic processes and its relevance in metabolic research.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution . The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects. Its localization and accumulation are influenced by factors such as tissue-specific expression of transporters and binding proteins.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is often found in the nucleus, where it interacts with DNA and nuclear proteins . It can also localize to the mitochondria, affecting mitochondrial function and energy production. Targeting signals and post-translational modifications may direct the compound to specific subcellular compartments, influencing its biological activity and therapeutic potential.

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c1-27-17-11-15(12-18(13-17)28-2)22(26)23-16-7-5-6-14(10-16)21-24-19-8-3-4-9-20(19)25-21/h3-13H,1-2H3,(H,23,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLEMNBXSNBWVHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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